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Compound of Interest

Compound Name: GNE-781

Cat. No.: B10801175 Get Quote

An in-depth analysis of GNE-781, a potent and selective dual inhibitor of the CREB-binding

protein (CBP) and p300 bromodomains, reveals significant anti-tumor effects, primarily through

the suppression of key oncogenic signaling pathways. This guide provides a comprehensive

comparison of its performance, supported by experimental data and detailed methodologies for

researchers in oncology and drug development.

GNE-781 is an orally active small molecule that demonstrates high potency and selectivity for

the bromodomains of the highly homologous transcriptional co-activators CBP and p300.[1]

These proteins are crucial in regulating gene expression through chromatin modification and

interactions with transcription factors.[1] Their dysregulation is implicated in various cancers,

making them attractive therapeutic targets.[2] GNE-781 was developed as a chemical probe to

investigate the function of CBP/p300 and has shown promising anti-tumor activity in preclinical

models, particularly in hematological malignancies.[3][4]

Mechanism of Action: Targeting Oncogenic
Transcription
GNE-781 exerts its anti-tumor effects by competitively binding to the bromodomains of CBP

and p300. This action prevents these proteins from recognizing and binding to acetylated lysine

residues on histones and other proteins, a critical step for the assembly of transcriptional

machinery at gene promoters and enhancers.

The primary consequences of CBP/p300 bromodomain inhibition by GNE-781 include:
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Downregulation of MYC Oncogene: The MYC proto-oncogene is a critical driver of cell

proliferation and is frequently overexpressed in many cancers. Its transcription is highly

dependent on CBP/p300 activity. GNE-781 effectively suppresses MYC expression in cancer

cells, leading to inhibited tumor growth.[5][6]

Modulation of Immune Response: GNE-781 has been shown to reduce the transcription of

Forkhead box P3 (Foxp3), a key transcription factor for the development and function of

regulatory T cells (Tregs).[3][5] By impairing Treg function, GNE-781 may enhance anti-

tumor immunity.[5]
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Caption: GNE-781 signaling pathway inhibiting CBP/p300.

Quantitative Data Presentation
The efficacy and selectivity of GNE-781 have been quantified through various in vitro and in

vivo experiments.
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Target Assay Type IC50 (nM)
Selectivity vs.

BRD4(1)

CBP TR-FRET 0.94 >5,400-fold

p300 - 1.2 >4,250-fold

BRD4(1) TR-FRET 5,100 -

BRPF1 - 4,600 -

Table 1: In Vitro

Potency and

Selectivity of GNE-

781.[3][6] Data

highlights the

nanomolar potency

against CBP/p300 and

significant selectivity

over other

bromodomains,

particularly the BET

family member BRD4.

Cell Line Cancer Type Metric EC50 (nM)

MV-4-11
Acute Myeloid

Leukemia (AML)

MYC Expression

Inhibition
6.6

Table 2: Cellular

Activity of GNE-781.

[6] The compound

effectively suppresses

the expression of the

MYC oncogene in a

relevant cancer cell

line.
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Model Dose (mg/kg, oral) Tumor Growth Inhibition (%)

MOLM-16 AML Xenograft 3 73%

MOLM-16 AML Xenograft 10 71%

MOLM-16 AML Xenograft 30 89%

Table 3: In Vivo Anti-Tumor

Efficacy of GNE-781.[7] GNE-

781 demonstrates significant,

dose-dependent tumor growth

inhibition in a mouse xenograft

model of acute myeloid

leukemia.

Comparison with Alternative CBP/p300 Inhibitors
GNE-781 is part of a series of CBP/p300 inhibitors developed to improve upon earlier

compounds.

Compound CBP IC50 (nM) p300 IC50 (nM)
Selectivity vs.

BRD4(1)

GNE-272 - - 650-fold

GNE-049 1.1 2.3 -

GNE-781 0.94 1.2 >5,400-fold

Table 4: Comparison

of GNE-781 with

Structurally Related

Analogs.[2] GNE-781

shows improved

potency and

significantly enhanced

selectivity compared

to its predecessor,

GNE-272.
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A key advantage of GNE-781 is its high selectivity for CBP/p300 over the bromodomain and

extra-terminal domain (BET) family of proteins, such as BRD4.[8] While BET inhibitors have

also shown anti-tumor effects by downregulating MYC, they are associated with a narrow

therapeutic window and toxicities.[9] However, preclinical safety studies of GNE-781 in rats and

dogs revealed that dual inhibition of CBP/p300 can lead to marked effects on thrombopoiesis

(platelet formation) and deleterious changes in gastrointestinal and reproductive tissues,

suggesting on-target toxicities that are important considerations for clinical development.[1]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.

Preclinical Validation Workflow
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Caption: Experimental workflow for validating GNE-781's anti-tumor effects.

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:

Objective: To determine the IC50 value of GNE-781 against the CBP bromodomain.

Protocol: Recombinant CBP bromodomain protein, a biotinylated histone H3 peptide ligand,

and the test compound (GNE-781) are incubated in an assay buffer. Europium-labeled
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streptavidin and allophycocyanin-labeled anti-histone antibody are added. The TR-FRET

signal is measured, which decreases as the compound displaces the peptide ligand from the

bromodomain. IC50 values are calculated from the dose-response curve.

2. MYC Expression Assay (QuantiGene 2.0):

Objective: To measure the effect of GNE-781 on MYC gene expression in cancer cells.

Protocol: MV-4-11 AML cells are plated in 96-well plates and treated with serial dilutions of

GNE-781 for 4 hours.[4] Cells are then lysed, and MYC mRNA levels are quantified using the

QuantiGene 2.0 branched DNA assay according to the manufacturer's instructions.

Luminescence is measured, and EC50 values are determined using a four-parameter

nonlinear regression fit.[4]

3. Acute Myeloid Leukemia (AML) Xenograft Model:

Objective: To evaluate the in vivo anti-tumor efficacy of GNE-781.

Protocol: MOLM-16 AML cells are implanted subcutaneously into immunodeficient mice.[6]

Once tumors reach a specified volume, mice are randomized into vehicle control and

treatment groups. GNE-781 is administered orally at doses of 3, 10, and 30 mg/kg.[7] Tumor

volumes are measured regularly with calipers. At the end of the study, the percentage of

tumor growth inhibition is calculated by comparing the change in tumor volume in treated

groups to the vehicle control group.

4. In Vitro Regulatory T cell (Treg) Differentiation Assay:

Objective: To assess the impact of GNE-781 on Treg differentiation.

Protocol: Naïve CD4+ T cells are isolated from human peripheral blood.[6] The cells are

cultured under conditions that promote differentiation into Tregs (e.g., with anti-CD3/CD28

antibodies, IL-2, and TGF-β). Cultures are treated with varying concentrations of GNE-781.

After a set incubation period, the percentage of Foxp3+ cells is determined by flow cytometry

to assess the inhibition of Treg differentiation.[6] Cell viability is monitored concurrently to

ensure the observed effects are not due to cytotoxicity.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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